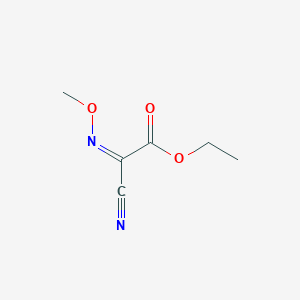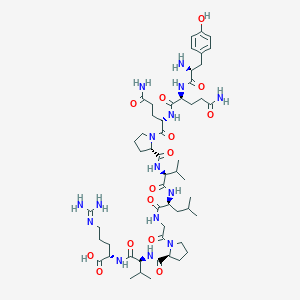
ethyl (2Z)-2-cyano-2-methoxyiminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate, also known as ethyl cyano(hydroxyimino)acetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-2-cyano-2-methoxyiminoacetate (2Z)-2-cyano-2-methoxyiminoacetate is not fully understood. However, it has been suggested that its anti-tumor and anti-inflammatory activities are mediated through the inhibition of NF-κB signaling pathway, which plays a crucial role in the regulation of immune and inflammatory responses. Its anti-microbial activity is believed to be due to its ability to disrupt the cell wall of bacteria. Its inhibitory activity against DPP-IV is attributed to its ability to bind to the active site of the enzyme and prevent the cleavage of incretin hormones.
Biochemische Und Physiologische Effekte
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of bacteria. In addition, it has been found to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. However, further studies are needed to elucidate its exact mechanism of action and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties can be easily characterized. In addition, it exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, its low solubility in water and some organic solvents can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on ethyl (2Z)-2-cyano-2-methoxyiminoacetate (2Z)-2-cyano-2-methoxyiminoacetate. One potential direction is to further investigate its anti-tumor and anti-inflammatory activities and explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its interaction with other enzymes and proteins and identify new targets for drug discovery. Furthermore, the development of more efficient synthesis methods and the optimization of its physicochemical properties can expand its applications in various fields.
Synthesemethoden
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate can be synthesized via the reaction between ethyl (2Z)-2-cyano-2-methoxyiminoacetate cyanoacetate and hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrolyzed to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has been found to be a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a key role in glucose homeostasis and insulin secretion. Therefore, it has been proposed as a potential therapeutic agent for the treatment of type 2 diabetes.
Eigenschaften
CAS-Nummer |
114314-17-9 |
|---|---|
Produktname |
ethyl (2Z)-2-cyano-2-methoxyiminoacetate |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
ethyl (2Z)-2-cyano-2-methoxyiminoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5- |
InChI-Schlüssel |
MZGFKQBLSUREHL-YVMONPNESA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\OC)/C#N |
SMILES |
CCOC(=O)C(=NOC)C#N |
Kanonische SMILES |
CCOC(=O)C(=NOC)C#N |
Synonyme |
Acetic acid, cyano(methoxyimino)-, ethyl ester, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
